Product packaging for Lotaustralin (Mixture of Diastereomers)(Cat. No.:)

Lotaustralin (Mixture of Diastereomers)

Cat. No.: B1162524
M. Wt: 261.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Lotaustralin (B1675156) in Natural Product Chemistry and Plant Metabolism Research

Lotaustralin is a notable cyanogenic glucoside that holds considerable significance in the fields of natural product chemistry and plant metabolism. It is frequently found alongside the structurally related compound linamarin (B1675462), and their co-occurrence in plants like cassava (Manihot esculenta) and white clover (Trifolium repens) provides a model system for studying metabolic pathways and enzyme specificity. oup.comwikipedia.orgbionity.comepharmacognosy.com Research into Lotaustralin's biosynthesis has been instrumental in identifying and characterizing key enzyme families, such as cytochrome P450s (CYP79 and CYP71 families) and UDP-glucosyltransferases, which are fundamental to the production of many plant natural products. oup.comnih.govresearchgate.net Furthermore, the study of Lotaustralin contributes to a deeper understanding of plant chemical defense strategies and the regulation of metabolic processes during plant growth and development. nih.govnih.gov

Overview of Cyanogenesis and its Biological Roles

Cyanogenesis is the process by which hydrogen cyanide (HCN), a potent respiratory toxin, is released from cyanogenic glucosides. nih.govishs.org This bio-activation is a two-component defense system. In intact plant tissue, the cyanogenic glucoside and the degradative enzymes are kept in separate compartments. oup.com When the tissue is damaged, for instance by a chewing herbivore, the glucoside comes into contact with a β-glucosidase enzyme (like linamarase), which cleaves the sugar molecule. wikipedia.orgnih.govresearchgate.net This reaction forms an unstable α-hydroxynitrile (a cyanohydrin), which then either spontaneously or enzymatically decomposes to release HCN and a corresponding ketone or aldehyde. nih.govnih.gov

The primary biological role of cyanogenesis is as an effective chemical defense against generalist herbivores. annualreviews.orgnih.govresearchgate.net The rapid release of toxic HCN acts as a deterrent. nih.gov Beyond defense, evidence suggests secondary roles for cyanogenic glucosides. They may function as nitrogen storage compounds, which can be mobilized for the synthesis of amino acids and proteins during specific developmental stages, such as germination. nih.govresearchgate.net This indicates their involvement as potential regulators of plant growth and development. nih.gov

Lotaustralin as a Representative Aliphatic Cyanogenic Glucoside

Lotaustralin is classified as an aliphatic cyanogenic glucoside. dntb.gov.ua Chemically, it is the glucoside of methyl ethyl ketone cyanohydrin. wikipedia.org Its biosynthesis originates from the amino acid L-isoleucine. oup.comnih.govdspacedirect.org The pathway involves a sequence of enzymatic reactions catalyzed by multifunctional cytochrome P450 enzymes and a UDP-glucosyltransferase. nih.gov The initial conversion of L-isoleucine to its corresponding oxime is a committed step, catalyzed by a CYP79 enzyme. oup.comnih.gov Subsequent steps, mediated by a CYP71 family enzyme, convert the oxime into a cyanohydrin, which is then stabilized by glucosylation to form Lotaustralin. oup.comnih.gov

Lotaustralin is found in numerous plant species, often alongside linamarin, which is derived from the amino acid L-valine. nih.gov The ratio of these two compounds can vary between species and even within different tissues of the same plant. oup.comnih.gov

Table 1: Occurrence and Biosynthetic Precursors of Lotaustralin

Plant Species Biosynthetic Precursor Co-occurring Glucoside
Cassava (Manihot esculenta) L-isoleucine Linamarin
White Clover (Trifolium repens) L-isoleucine Linamarin
Lima Bean (Phaseolus lunatus) L-isoleucine Linamarin
Lotus japonicus L-isoleucine Linamarin

This table summarizes key information about Lotaustralin's presence in various plants and its metabolic origins.

Challenges and Opportunities in the Study of Diastereomeric Mixtures

The study of natural products is often complicated by stereochemistry. Lotaustralin exists as a pair of diastereomers, which are stereoisomers that are not mirror images of each other. pharmacy180.com The naturally occurring form in plants like flax is (R)-lotaustralin. capes.gov.br Its diastereomer is (S)-epi-lotaustralin. capes.gov.brnih.gov

A significant challenge in natural product chemistry is the separation, isolation, and structural elucidation of such mixtures. mdpi.comnih.gov While diastereomers have different physical and chemical properties, such as melting points and reaction rates, these differences can sometimes be subtle, making their separation difficult. saskoer.ca Accurately determining the enantiomeric or stereochemical purity of isolated compounds is crucial, as different stereoisomers can exhibit different biological activities. mdpi.com

The study of Lotaustralin's diastereomers presents unique opportunities to understand the stereochemical control of biosynthetic pathways. Research has shown that while intact flax plants produce only (R)-lotaustralin from L-isoleucine, isolated enzymes (glucosyltransferases) from the plant were capable of using both the (R) and (S) forms of the cyanohydrin precursor. capes.gov.br This indicates that in the living plant, the enzyme is presented with only the (R)-enantiomer, highlighting a high degree of stereospecificity earlier in the biosynthetic pathway. capes.gov.br This discrepancy between in vivo and in vitro results underscores the complexity of metabolic regulation within the cell and presents an opportunity for further research into the precise mechanisms that control stereochemical outcomes in natural product biosynthesis.

Table 2: Key Enzymes in Lotaustralin Biosynthesis in Cassava

Enzyme Family Specific Enzyme Function Precursor Amino Acid
Cytochrome P450 CYP79D1/CYP79D2 Conversion of amino acid to oxime Isoleucine, Valine
Cytochrome P450 CYP71E7 Conversion of oxime to cyanohydrin Isoleucine, Valine

This table details the enzymes involved in the biosynthesis of Lotaustralin and its common co-occurring glucoside, Linamarin, in Cassava. oup.comnih.gov

Properties

Molecular Formula

C₁₁H₁₉NO₆

Molecular Weight

261.27

Synonyms

2-(β-D-Glucopyranosyloxy)-2-methylbutyronitrile;  2-(β-D-Glucopyranosyloxy)-2-methyl-butanenitrile; 

Origin of Product

United States

Occurrence, Distribution, and Ecological Dimensions of Lotaustralin

Natural Sources and Phylogenetic Distribution of Lotaustralin-Producing Organisms

Lotaustralin (B1675156), along with its structural relative linamarin (B1675462), is synthesized by a diverse range of plant species. The ability to produce these compounds, a trait known as cyanogenesis, is not uniformly distributed and shows distinct phylogenetic patterns.

Lotaustralin is notably present in several prominent plant families. Within the Fabaceae (legume family), it is a well-documented constituent in species such as Lotus japonicus, Trifolium repens (white clover), and Phaseolus lunatus (lima bean). nih.govcam.ac.ukjohnterahsmiley.comjohnterahsmiley.com The Euphorbiaceae family, which includes the economically important cassava (Manihot esculenta), is another significant source of lotaustralin. johnterahsmiley.comcapes.gov.brbiorxiv.org Furthermore, lotaustralin has been isolated from the roots of Rhodiola rosea, a member of the Crassulaceae family. johnterahsmiley.comresearchgate.net The presence of lotaustralin across these distinct plant families highlights the convergent evolution of this particular chemical defense.

Several plant species have been extensively studied to understand the biosynthesis, genetics, and ecological role of lotaustralin.

Manihot esculenta (Cassava): In cassava, lotaustralin is found alongside the more abundant linamarin, typically in a ratio of about 3:97. researchgate.netnih.gov All parts of the cassava plant contain these cyanogenic glucosides, which are primarily synthesized in the shoot apex and then transported to other tissues, including the tubers. nih.gov The presence of these compounds in cassava is a significant factor in its processing for food, as improper preparation can lead to cyanide exposure. biorxiv.org

Lotus japonicus (Birdsfoot Trefoil): This model legume produces both linamarin and lotaustralin. nih.gov Unlike some other legumes where linamarin is dominant, in L. japonicus, lotaustralin is the main cyanogenic glucoside, with levels approximately 10 times higher than linamarin. nih.gov The biosynthesis of lotaustralin in this species is derived from the amino acid L-isoleucine. nih.gov

Trifolium repens (White Clover): White clover exhibits a well-studied polymorphism for cyanogenesis, involving the presence or absence of both lotaustralin and linamarin, and the enzyme linamarase required for their hydrolysis. johnterahsmiley.com This polymorphism makes it an excellent model for studying the costs and benefits of chemical defenses in response to herbivory. johnterahsmiley.com

Phaseolus lunatus (Lima Bean): The lima bean is another legume that produces both lotaustralin and linamarin as part of its defense strategy. cam.ac.uk Research on wild populations of lima beans has shown significant variation in the concentration of these cyanogenic glucosides among different populations. The biosynthetic pathway for these compounds in lima beans has been elucidated, identifying the specific genes involved. cam.ac.uk

Rhodiola rosea (Roseroot): Lotaustralin has been isolated from the roots of Rhodiola rosea, where it exists as a mixture of two diastereoisomeric forms. researchgate.net Its presence in this medicinal plant is of interest for understanding the full chemical profile and potential biological activities of its extracts.

The concentration of lotaustralin within a plant is not uniform and can vary significantly depending on the tissue and the developmental stage of the plant. In Lotus japonicus, the cyanide potential is highest in young, developing seedlings and in the apical leaves of mature plants, while the roots and seeds are acyanogenic. nih.gov Similarly, in cassava, the youngest leaves have the highest concentrations of cyanogenic glucosides. nih.gov This distribution pattern suggests a protective role for these compounds in the most vulnerable and photosynthetically active tissues. In Phaseolus lunatus, the concentration of cyanogenic glucosides in the seeds can be relatively high compared to the leaves.

Some herbivorous insects have co-evolved with cyanogenic plants and have developed mechanisms to tolerate or even utilize lotaustralin. The butterfly tribe Heliconiini, which feeds on cyanogenic plants of the Passifloraceae family, is a prime example. These butterflies can synthesize their own linamarin and lotaustralin from the amino acids valine and isoleucine, respectively, at both the larval and adult stages. johnterahsmiley.com This de novo synthesis allows them to be cyanogenic throughout their life cycle, with the highest concentrations found in the eggs. johnterahsmiley.com

The metabolism of lotaustralin and other cyanogenic glucosides in insects can involve several strategies:

Excretion: Many lepidopteran generalists tolerate cyanogenic plants by excreting the intact glucosides. nih.govresearchgate.net

Sequestration: Some specialist herbivores sequester cyanogenic glucosides from their host plants and use them for their own defense against predators. Heliconius melpomene larvae are capable of sequestering various cyanogenic glucosides, including lotaustralin, from their diet.

Detoxification: Insects may possess enzymes that detoxify the breakdown products of cyanogenic glucosides. capes.gov.br The highly alkaline midgut of many lepidopteran larvae can inhibit the activity of plant β-glucosidases, preventing the release of toxic hydrogen cyanide.

Ecological and Evolutionary Aspects

The presence of lotaustralin in plants is a clear example of a chemical defense strategy that has evolved in response to pressure from herbivores and pathogens.

The primary role of lotaustralin is as a defense compound. When a plant tissue containing lotaustralin is damaged, for instance by a chewing insect, the glucoside comes into contact with a β-glucosidase enzyme, which is typically stored in a different compartment within the plant cell. nih.gov This enzymatic hydrolysis releases a cyanohydrin, which is unstable and rapidly decomposes to release toxic hydrogen cyanide (HCN). johnterahsmiley.com

This "cyanide bomb" is a potent deterrent to a wide range of generalist herbivores. Studies on Trifolium repens have shown that plants containing cyanogenic glucosides are better protected against grazing by snails. johnterahsmiley.com In Phaseolus lunatus, a significant correlation has been found between the cyanogenic potential of wild populations and the amount of leaf area lost to herbivores, indicating that higher cyanogenesis leads to better defense.

Beyond direct toxicity, the bitter taste of cyanogenic glucosides can also act as a feeding deterrent. While the focus has been on herbivores, the release of HCN may also play a role in defending against certain pathogens. The evolution of cyanogenesis, including the production of lotaustralin, is a classic example of the ongoing chemical arms race between plants and the organisms that consume them.

Data Tables

Table 1: Distribution of Lotaustralin in Major Research Model Plants

Plant SpeciesFamilyPrimary Tissues of OccurrenceCo-occurring Cyanogenic Glucoside
Manihot esculenta (Cassava)EuphorbiaceaeAll parts, highest in young leaves and shoot apexLinamarin
Lotus japonicus (Birdsfoot Trefoil)FabaceaeYoung seedlings, apical leavesLinamarin
Trifolium repens (White Clover)FabaceaeLeavesLinamarin
Phaseolus lunatus (Lima Bean)FabaceaeLeaves, seedsLinamarin
Rhodiola rosea (Roseroot)CrassulaceaeRootsNot specified

Table 2: Lotaustralin Content in Rhodiola Species

SpeciesPlant PartExtract TypeLotaustralin Content (mg/100g dry material)
Rhodiola roseaRootsHydroalcoholic135.276
Rhodiola kirilowiiRootsAqueous74.791

Data sourced from a comparative study on Rhodiola species.

Co-evolutionary Dynamics with Specialized Herbivores

Lotaustralin, along with its structural analog linamarin, plays a significant role in the intricate chemical defenses of plants, leading to co-evolutionary arms races with herbivores. A notable example of this dynamic is observed in the relationship between plants of the Passifloraceae family and butterflies of the tribe Heliconiini. While many Passifloraceae species produce cyclopentenyl cyanogenic glucosides, some Heliconiini butterflies have evolved the ability to not only tolerate these compounds but also to synthesize their own, different cyanogenic glucosides: lotaustralin and linamarin. johnterahsmiley.com

Research has demonstrated that Heliconius butterflies are cyanogenic throughout all life stages, with the highest concentrations found in the eggs. johnterahsmiley.com Intriguingly, these butterflies synthesize lotaustralin and linamarin de novo from the amino acids isoleucine and valine, respectively. johnterahsmiley.com This independent synthesis suggests a sophisticated evolutionary adaptation, providing a defense mechanism that is not solely reliant on the sequestration of cyanogenic compounds from their larval food plants.

The dynamic nature of this co-evolution is further highlighted by studies on Heliconius melpomone. The ratio of linamarin to lotaustralin in these butterflies can be influenced by their larval diet. johnterahsmiley.com While the butterflies produce their own cyanogenic glucosides, the specific Passiflora species consumed during the larval stage can alter the relative amounts of the two compounds. For instance, when larvae were raised on Passiflora edulis, the ratio of the glucosides varied as might be expected from dietary influence. However, larvae reared on P. serratadigitata, a normal food plant, showed very low relative amounts of lotaustralin and experienced poor survival rates, indicating a complex interaction between the insect's metabolism and the plant's chemistry. johnterahsmiley.com This suggests that while the herbivores have evolved their own chemical defense production, the specific chemical profile of their host plant can still exert significant physiological pressure, shaping the ongoing evolutionary trajectory of both plant and herbivore.

Potential Role as Storage Compounds of Reduced Nitrogen and Carbon

Beyond their defensive functions, there is evidence to suggest that cyanogenic glucosides like lotaustralin serve as important storage molecules for reduced nitrogen and carbon. nih.govnih.gov This secondary metabolic role is particularly significant for plants in managing nutrient resources. The biosynthesis of lotaustralin originates from the amino acid L-isoleucine, effectively locking nitrogen into a stable, non-proteinaceous form. nih.gov

This storage capacity allows the plant to sequester nitrogen and carbon, which can be remobilized to support primary metabolism when needed. For example, studies on cassava (Manihot esculenta), which produces both lotaustralin and linamarin, indicate that the endogenous turnover of these compounds during daylight hours may provide a source of reduced nitrogen that helps to balance photosynthetic carbon fixation. nih.gov This implies a metabolic flux where the breakdown of cyanogenic glucosides can supply essential nitrogen for the synthesis of other vital compounds during periods of high metabolic activity.

The accumulation of these compounds in specific tissues and at particular developmental stages further supports their role in nutrient storage. In Lotus japonicus, the total content of lotaustralin and linamarin increases as the plant grows and develops. nih.gov The highest concentrations are found in newly formed, actively growing tissues such as young leaves and seedlings, which have a high demand for nitrogen. nih.gov This strategic allocation suggests that lotaustralin functions as a readily available reserve of nitrogen and carbon to fuel growth and development, in addition to its protective role.

Diurnal Regulation and Environmental Influences on Lotaustralin Content

The concentration of lotaustralin in plants is not static but is subject to dynamic regulation by both internal diurnal rhythms and external environmental factors. nih.govresearchgate.net This regulation allows plants to modulate their chemical defense and metabolic resources in response to predictable daily cycles and changing environmental conditions.

Diurnal Regulation: In plants like cassava, the biosynthesis of lotaustralin and linamarin is under tight diurnal control. nih.gov Research has shown that the transcript levels of key biosynthetic genes, such as CYP79D1/D2 and CYP71E7, peak during the night and decrease after the onset of light in the morning. nih.gov This pattern is mirrored at the protein level, with the enzymes involved in the pathway decreasing during the light period and recovering in the dark. nih.gov Consequently, the content of the cyanogenic glucosides tends to increase during the night and early morning. During the day, especially following spikes in solar radiation, the levels of these compounds can decrease, suggesting a light-induced turnover. nih.gov This diurnal fluctuation ensures that the plant has a sufficient defensive capacity while also allowing for the mobilization of stored nitrogen and carbon from these compounds to support daytime photosynthetic activities. nih.gov

Environmental Influences: Several environmental factors have been shown to significantly affect the concentration of lotaustralin and its associated glucosides in plants. researchgate.net

Light: Light intensity is a crucial factor. Studies in flax (Linum usitatissimum) seedlings demonstrated that white light enhances the content of cyanogenic glucosides, with the effect being dependent on the intensity and duration of exposure. researchgate.net

Temperature: Temperature also plays a role. The level of cyanoglucosides in flax seedlings was observed to rise with temperature, reaching its highest point at 30°C. researchgate.net

Water Availability: Water stress can lead to a significant reduction in cyanogenic potential. In flax, low water potential caused a more than twofold decrease in both cyanoglucoside levels and the activity of the hydrolytic enzyme linamarase. researchgate.net

Nitrogen Availability: Nutrient status, particularly nitrogen, influences production. Under nitrogen-deficient conditions, the content of cyanogenic glucosides decreases, which is most notable in mature leaves. researchgate.net Despite a general nitrogen deficit, plants may still prioritize the accumulation of nitrogen in these defensive compounds in younger, more valuable tissues. researchgate.net

Table 1: Influence of Environmental Factors on Lotaustralin and Linamarin Content in Flax (Linum usitatissimum) Seedlings

Factor Condition Effect on Cyanoglucoside Content Reference
Light Increased intensity and duration Enhanced content researchgate.net
Temperature Increased from 20°C to 30°C Increased content researchgate.net
Water Water Stress (-0.34 MPa) Reduced by more than half researchgate.net
Nitrogen Deficient conditions Decreased content researchgate.net

Biosynthesis of Lotaustralin

Precursor Amino Acids and Initial Enzymatic Steps

The initial and rate-limiting phase of lotaustralin (B1675156) biosynthesis involves the conversion of a specific amino acid into an aldoxime, a reaction catalyzed by enzymes from the CYP79 family of cytochrome P450s. nih.govnih.gov

The primary building block for the biosynthesis of lotaustralin is the protein amino acid L-isoleucine. nih.govu-szeged.hu Isotopic labeling studies have definitively demonstrated that L-isoleucine is the precursor for lotaustralin, while the structurally similar cyanogenic glucoside, linamarin (B1675462), is derived from L-valine. nih.govjohnterahsmiley.com In plants that produce both compounds, such as Lotus japonicus and cassava (Manihot esculenta), the relative abundance of lotaustralin and linamarin can be influenced by the substrate specificity and catalytic efficiency of the initial enzymes in the pathway. nih.govresearchgate.net

The conversion of the precursor amino acid to the corresponding aldoxime is the first committed step in the biosynthesis of cyanogenic glucosides. nih.govnih.gov This critical transformation is catalyzed by multifunctional cytochrome P450 enzymes belonging to the CYP79 family. nih.govresearchgate.net These enzymes catalyze a complex reaction sequence that includes two successive N-hydroxylations, a dehydration, and a decarboxylation, ultimately yielding the corresponding (Z)-oxime. nih.gov The substrate specificity of the CYP79 enzyme is a key determinant for the type of cyanogenic glucoside produced by a plant. nih.gov

Several specific isoenzymes of the CYP79 family have been identified and characterized in various plant species that produce lotaustralin.

CYP79D1 and CYP79D2: In cassava (Manihot esculenta), two paralogous genes, CYP79D1 and CYP79D2, encode the enzymes responsible for the initial step in both lotaustralin and linamarin synthesis. nih.govresearchgate.netresearchgate.net These enzymes are dually specific, meaning they can convert both L-isoleucine and L-valine into their respective oximes. nih.govresearchgate.net The two enzymes share approximately 85% amino acid sequence identity and exhibit identical expression patterns and catalytic parameters. nih.gov RNA interference targeting these genes has been shown to significantly reduce the content of both cyanogenic glucosides. researchgate.net

CYP79D3 and CYP79D4: In the model legume Lotus japonicus, two distinct enzymes, CYP79D3 and CYP79D4, catalyze the conversion of L-isoleucine and L-valine. nih.govu-szeged.huresearchgate.net These enzymes are 94% identical at the amino acid level but are expressed in different parts of the plant; CYP79D3 is found exclusively in the aerial parts, while CYP79D4 is expressed in the roots. nih.govu-szeged.hu This differential expression suggests the operation of two independent biosynthetic pathways within the same plant. u-szeged.hu

CYP79D71: In lima bean (Phaseolus lunatus), CYP79D71 has been identified as the enzyme that produces oximes from both L-isoleucine and L-valine for the biosynthesis of lotaustralin and linamarin. researchgate.netnih.gov Its identification was aided by its close relation to the CYP79D enzymes found in L. japonicus and Trifolium repens. nih.gov

EnzymePlant SpeciesPrecursor Amino Acid(s)Product(s)
CYP79D1 Manihot esculenta (Cassava)L-Isoleucine, L-Valine(Z)-2-methylbutanal oxime, (Z)-2-methylpropanal oxime
CYP79D2 Manihot esculenta (Cassava)L-Isoleucine, L-Valine(Z)-2-methylbutanal oxime, (Z)-2-methylpropanal oxime
CYP79D3 Lotus japonicusL-Isoleucine, L-Valine(Z)-2-methylbutanal oxime, (Z)-2-methylpropanal oxime
CYP79D4 Lotus japonicusL-Isoleucine, L-Valine(Z)-2-methylbutanal oxime, (Z)-2-methylpropanal oxime
CYP79D71 Phaseolus lunatus (Lima Bean)L-Isoleucine, L-Valine(Z)-2-methylbutanal oxime, (Z)-2-methylpropanal oxime

The substrate preference and catalytic efficiency of the CYP79 enzymes play a crucial role in determining the final ratio of lotaustralin to linamarin in plants that produce both.

In L. japonicus, both CYP79D3 and CYP79D4 exhibit a higher catalytic efficiency (kcat/Km) with L-isoleucine as the substrate compared to L-valine. nih.gov This preference for L-isoleucine is consistent with the observation that lotaustralin is the predominant cyanogenic glucoside in this species. nih.govresearchgate.net The Michaelis-Menten constants (Km) for these enzymes towards their amino acid substrates are typically in the millimolar (mM) range. researchgate.net

Conversely, in cassava, CYP79D1 and CYP79D2 display similar catalytic parameters for both L-isoleucine and L-valine, with Km values of 1.3 mM and 2.2 mM, respectively. researchgate.net This lack of strong substrate preference contributes to the presence of both lotaustralin and the more abundant linamarin in cassava. researchgate.net

EnzymePlant SpeciesSubstrateKm (mM)Catalytic Efficiency (kcat/Km)
CYP79D1 Manihot esculentaL-Isoleucine1.3-
CYP79D1 Manihot esculentaL-Valine2.2-
CYP79D3 Lotus japonicusL-Isoleucine-6 times greater than for L-Val
CYP79D4 Lotus japonicusL-Isoleucine-6 times greater than for L-Val

Cytochrome P450 Enzymes (CYP79 Family) in Amino Acid to Oxime Conversion

Oxime to Cyanohydrin Conversion

Following the formation of the aldoxime, the biosynthetic pathway proceeds with the conversion of this intermediate into a cyanohydrin. researchgate.netoup.com This step is also catalyzed by a membrane-bound cytochrome P450 enzyme. nih.gov

Enzymes belonging to the CYP71 family are responsible for metabolizing the aldoxime intermediate. nih.govresearchgate.net In cassava, the enzyme CYP71E7 has been identified as the catalyst for the conversion of both (Z)-2-methylbutanal oxime and (Z)-2-methylpropanal oxime into their corresponding cyanohydrins, 2-hydroxy-2-methylbutyronitrile and acetone (B3395972) cyanohydrin, respectively. nih.govoup.comnih.gov

The reaction catalyzed by CYP71E7 is bifunctional, involving an initial dehydration of the oxime to form a nitrile, followed by a C-hydroxylation to yield the cyanohydrin. oup.comoup.comresearchgate.net This enzyme demonstrates broad substrate specificity, as it can also process aromatic oximes, although with lower efficiency. nih.govoup.com The turnover rates for the oximes derived from valine and isoleucine are approximately 21 and 17 min⁻¹, respectively. researchgate.netnih.govoup.com The Km value for the oxime substrate is in the micromolar (µM) range, indicating a much higher affinity for the oxime compared to the CYP79 enzymes' affinity for their amino acid substrates. researchgate.net The transcripts of CYP71E7 have been found to co-localize with those of CYP79D1 and CYP79D2, supporting its role in the same biosynthetic pathway. nih.govresearchgate.netnih.gov

Catalytic Mechanisms of Oxime Hydroxylation and Dehydration

In cassava, the enzyme responsible for the conversion of both isoleucine- and valine-derived oximes is CYP71E7. nih.govnih.gov This enzyme facilitates a two-step reaction involving consecutive dehydration and C-hydroxylation. nih.govnih.gov The proposed mechanism involves an initial dehydration of the (Z)-oxime to form a nitrile intermediate, which is then hydroxylated at the Cα position to yield the cyanohydrin. This process is dependent on NADPH as a cofactor. nih.gov

CYP71E7 exhibits a notable characteristic: its broad substrate specificity. While it efficiently metabolizes the aliphatic oximes derived from isoleucine and valine, it can also act on aromatic oximes, albeit with lower efficiency. nih.govnih.gov This suggests that the specificity of the cyanogenic glucoside pathway is primarily determined by the initial CYP79 enzymes that convert the parent amino acid to the corresponding oxime. The subsequent enzymes in the pathway, including CYP71E7, demonstrate a more relaxed substrate acceptance. nih.gov

The catalytic efficiency of CYP71E7 is high, with a determined turnover rate for the isoleucine-derived oxime of approximately 17 min⁻¹. nih.govnih.gov This rapid conversion is crucial for preventing the accumulation of the potentially toxic and volatile oxime intermediates within the cell. nih.gov

EnzymeSubstrate (Isoleucine-derived)ProductCofactorTurnover Rate (approx.)
CYP71E7(Z)-2-methylbutanal oxime2-hydroxy-2-methylbutyronitrileNADPH17 min⁻¹

The Final Step: Glucosylation and Lotaustralin Formation

The final step in the biosynthesis of lotaustralin is the glucosylation of the unstable cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by a specific family of enzymes, resulting in the formation of the stable, non-toxic lotaustralin molecule.

Role of UDP-Glucosyltransferases (UGTs)

The glucosylation of the cyanohydrin is mediated by UDP-glucosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming a β-glycosidic bond. numberanalytics.com This glucosylation is essential for stabilizing the cyanohydrin, which would otherwise be in equilibrium with the corresponding ketone (2-butanone) and toxic hydrogen cyanide.

Characterization of Specific UGTs (e.g., UGT85K3, UGT85K4, UGT85K5)

In cassava, two specific UGTs, UGT85K4 and UGT85K5, have been identified and characterized as being responsible for the glucosylation of both acetone cyanohydrin (the precursor to linamarin) and 2-hydroxy-2-methylbutyronitrile to form linamarin and lotaustralin, respectively. numberanalytics.com These two enzymes share a high degree of amino acid identity (96%) and belong to a family of UGTs that includes members known to be involved in cyanogenic glucoside biosynthesis in other plant species. numberanalytics.com

Similar to CYP71E7, UGT85K4 and UGT85K5 display broad substrate specificity in vitro, being able to glucosylate a range of other hydroxynitriles, as well as some flavonoids and simple alcohols. numberanalytics.com This further supports the notion that the specificity of the pathway is established early on. In Lotus japonicus, a related UGT, UGT85K3, is involved in the glucosylation of the cyanohydrins.

EnzymeSubstrateProductGlucose DonorPlant Species
UGT85K42-hydroxy-2-methylbutyronitrileLotaustralinUDP-glucoseManihot esculenta
UGT85K52-hydroxy-2-methylbutyronitrileLotaustralinUDP-glucoseManihot esculenta
UGT85K32-hydroxy-2-methylbutyronitrileLotaustralinUDP-glucoseLotus japonicus

Orchestrating the Pathway: Regulation and Compartmentalization

The biosynthesis of lotaustralin is a tightly regulated process, ensuring that the production of this potentially toxic compound is controlled and localized within the plant. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the spatial organization of the enzymes themselves.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

A key regulatory mechanism in the lotaustralin biosynthetic pathway is the co-expression of the genes encoding the biosynthetic enzymes. Studies in cassava have shown that the transcripts for CYP79D1/D2, CYP71E7, and the UGTs (UGT85K4 and UGT85K5) are co-localized in the same tissues and cell types. nih.govnumberanalytics.com For instance, in young, developing leaves, the expression of these genes is high in the mesophyll and epidermal cells. nih.govnumberanalytics.com This coordinated gene expression ensures that all the necessary enzymes are present at the same time and in the same location to efficiently carry out the biosynthesis of lotaustralin. The accumulation of lotaustralin has been shown to be regulated at the transcriptional level of the biosynthetic genes.

While transcriptional regulation is a major control point, post-translational modifications of the biosynthetic enzymes could also play a role in regulating their activity. General post-translational modifications such as phosphorylation, glycosylation, and ubiquitination are known to modulate the function of various proteins. However, specific instances of post-translational regulation of the enzymes involved in lotaustralin biosynthesis have yet to be extensively documented.

Metabolon Formation and Substrate Channeling Hypotheses

The co-localization of the biosynthetic enzymes has led to the hypothesis that they form a multi-enzyme complex, or "metabolon," anchored to the endoplasmic reticulum membrane. researchgate.netnih.gov In this model, the enzymes of the pathway are physically associated, allowing for the direct transfer of intermediates from one active site to the next, a process known as substrate channeling. researchgate.netnih.gov

Genetic and Genomic Approaches to Biosynthesis Elucidation

The complete elucidation of the lotaustralin biosynthetic pathway has been greatly advanced by modern genetic and genomic techniques. These approaches have allowed for the identification of the specific genes encoding the biosynthetic enzymes and have provided tools to study and manipulate the pathway.

Gene Identification and Functional Genomics Studies

The biosynthesis of lotaustralin from L-isoleucine involves three key enzymatic steps catalyzed by a cytochrome P450 of the CYP79 family, a second cytochrome P450 (from the CYP71 or CYP736 family), and a UDP-glucosyltransferase (UGT). oup.comnih.gov

CYP79 Enzymes: In cassava (Manihot esculenta), the initial conversion of both L-isoleucine and L-valine is catalyzed by two dually specific and multifunctional enzymes, CYP79D1 and CYP79D2. oup.comresearchgate.net These enzymes were identified through homology-based screening and functional characterization. Similarly, in lima bean (Phaseolus lunatus), the enzyme responsible for this first step is CYP79D71. nih.govresearchgate.net

CYP71/CYP736 Enzymes: The second step, the conversion of the intermediate oxime, is catalyzed by a different set of P450s. In cassava, this enzyme is CYP71E7, which was identified by searching for homologs of a known oxime-metabolizing enzyme from sorghum. nih.gov In legumes like Phaseolus lunatus, the homologous function is performed by enzymes from the CYP83 family, specifically CYP83E46 and CYP83E47. nih.gov The analysis of the Lotus japonicus genome was instrumental in identifying CYP736A2 as the enzyme for this step in that species. nih.gov

UDP-Glucosyltransferases (UGTs): The final glucosylation step is catalyzed by a UGT. In P. lunatus, UGT85K31 was identified as the enzyme that glycosylates the cyanohydrin intermediate to form lotaustralin and linamarin. nih.gov UGTs involved in cyanogenic glucoside biosynthesis often belong to the UGT85 family. nih.gov

Genomic analysis has revealed that in some species, such as Lotus japonicus, the genes for the entire biosynthetic pathway are organized into a physical gene cluster on the chromosome. nih.gov This co-localization facilitates the co-inheritance and coordinated regulation of the pathway, a phenomenon observed for a growing number of plant specialized metabolic pathways. nih.gov

Table 2: Key Genes Identified in Lotaustralin Biosynthesis

Plant Species Gene Enzyme Family Function
Manihot esculenta CYP79D1 / CYP79D2 Cytochrome P450 Converts L-isoleucine to its corresponding oxime. oup.comresearchgate.net
CYP71E7 Cytochrome P450 Converts the oxime to a cyanohydrin. nih.gov
Phaseolus lunatus CYP79D71 Cytochrome P450 Converts L-isoleucine to its corresponding oxime. nih.gov
CYP83E46 / CYP83E47 Cytochrome P450 Converts the oxime to a cyanohydrin. nih.gov
UGT85K31 UDP-Glucosyltransferase Glucosylates the cyanohydrin to form lotaustralin. nih.gov

| Lotus japonicus | CYP736A2 | Cytochrome P450 | Converts the oxime to a cyanohydrin. nih.gov |

Mutagenesis and Gene Editing for Pathway Manipulation

While specific examples of mutagenesis or CRISPR-based gene editing focused solely on manipulating the lotaustralin ratio or presence are not extensively detailed in the provided context, these techniques are implied as powerful tools for pathway manipulation. The identification of the key biosynthetic genes is the critical first step that enables such targeted approaches. For instance, knowing that CYP71E7 is responsible for converting the oximes of both isoleucine and valine in cassava, one could theoretically use gene editing to alter its substrate preference or activity level. nih.gov The turnover rate of CYP71E7 is higher for the valine-derived oxime than the isoleucine-derived oxime (21 min⁻¹ vs. 17 min⁻¹), which partly explains the higher abundance of linamarin over lotaustralin in cassava. nih.govnih.gov Altering the enzyme's kinetics through targeted mutagenesis could potentially shift this ratio.

The foundational knowledge gained from gene identification studies provides a clear roadmap for future research using mutagenesis and gene editing to:

Knock out key genes to create acyanogenic plant varieties.

Modify enzyme active sites to alter substrate specificity, potentially changing the ratio of linamarin to lotaustralin.

Alter promoter regions to change the level and location of gene expression, thereby controlling the accumulation of lotaustralin in specific tissues.

Heterologous Expression Systems for Enzyme Characterization

Heterologous expression systems are indispensable tools for confirming the function of candidate genes identified through genomic studies. By expressing a single plant gene in a non-native host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), researchers can isolate and study the activity of the encoded enzyme in a controlled environment, free from the complex metabolic background of the native plant.

Yeast Expression: The function of the cassava P450, CYP71E7, was definitively confirmed by expressing its cDNA in yeast. Microsomes were prepared from the transformed yeast cells, and these preparations were shown to actively convert the isoleucine-derived oxime (2-methylbutanal oxime) and the valine-derived oxime into their corresponding cyanohydrins. nih.gov This system allowed for detailed biochemical analysis, including the determination of substrate binding affinity (Kₛ) and turnover rates for various substrates. nih.govnih.gov For example, the Kₛ for 2-methylbutanal oxime was determined to be approximately 0.9 µM, indicating a high affinity of the enzyme for its substrate. nih.gov

Transient Expression in Nicotiana benthamiana : A powerful technique for rapidly testing entire pathways is the transient co-expression of multiple genes in N. benthamiana leaves. This "reconstitution" approach was successfully used to demonstrate the complete biosynthetic pathway for lotaustralin in Phaseolus lunatus. When the genes for CYP79D71, a CYP83 (either CYP83E46 or CYP83E47), and UGT85K31 were simultaneously expressed in tobacco leaves, the plant began to produce both linamarin and lotaustralin, compounds it does not naturally synthesize. nih.govresearchgate.net This confirmed that these three genes are necessary and sufficient for the production of lotaustralin from its amino acid precursor. nih.gov This method has also been used to characterize the function of other related enzymes, such as SbCYP79A61 from sorghum. researchgate.net

These heterologous systems provide unequivocal proof of gene function and are crucial for understanding the specific catalytic properties of each enzyme in the lotaustralin biosynthetic pathway.

Chemical Synthesis and Stereocontrolled Approaches to Lotaustralin and Its Diastereomers

Total Synthesis Strategies for Cyanogenic Glucosides

The total synthesis of cyanogenic glucosides, including lotaustralin (B1675156), generally revolves around two key transformations: the formation of the chiral cyanohydrin aglycone and the subsequent stereoselective installation of the glycosidic linkage. A prevalent and effective strategy involves the preparation of O-trimethylsilylated cyanohydrins, which are then subjected to glucosylation. This approach utilizes a fully acetylated glucopyranosyl fluoride as the glycosyl donor, with a promoter such as boron trifluoride-diethyl etherate. This method typically yields a chromatographically separable epimeric mixture of the acetylated cyanogenic glucosides. nih.govresearchgate.net Subsequent deprotection under acidic conditions, for instance using a triflic acid/methanol (B129727)/ion-exchange resin system, removes the acetyl groups to afford the final cyanogenic glucosides without causing epimerization at the sensitive cyanohydrin center. nih.govresearchgate.net This general strategy has been successfully applied to the synthesis of several cyanogenic glucosides, demonstrating its potential as a versatile approach for this class of natural products. nih.govacs.org

Stereoselective and Asymmetric Synthesis of Lotaustralin

The stereoselective synthesis of lotaustralin is a formidable task that requires meticulous control over the formation of its two chiral centers. The development of asymmetric methodologies to access enantiomerically enriched cyanohydrin precursors and the subsequent diastereoselective glycosylation are central to achieving this goal.

Control of Chiral Centers and Diastereomeric Ratios

The aglycone of lotaustralin, 2-hydroxy-2-methylbutyronitrile, possesses a chiral center that can exist in either the (R) or (S) configuration. The synthesis of this chiral cyanohydrin is a critical step in controlling the final diastereomeric outcome of the lotaustralin synthesis. While traditional chemical synthesis often yields a racemic mixture of the cyanohydrin, enzymatic methods offer a highly stereoselective alternative. Hydroxynitrile lyases (HNLs) have been employed for the enantioselective synthesis of cyanohydrins.

The subsequent glycosylation of the chiral cyanohydrin introduces the second chiral center at the anomeric carbon of the glucose moiety. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter used, and the reaction conditions. The general synthesis approach often results in a mixture of diastereomers (lotaustralin and its epimer, epilotaustralin), which then necessitates separation by chromatographic techniques. nih.govresearchgate.net Achieving high diastereoselectivity in the glycosylation step remains a significant challenge.

Chiral CenterDesired Configuration (Lotaustralin)Synthetic ApproachStereochemical Outcome
Aglycone (C2)(R)Enzymatic (HNL) or Asymmetric Chemical SynthesisHigh enantiomeric excess
Anomeric Carbon (C1')βStereoselective GlycosylationMixture of α and β anomers often formed

Synthetic Methodologies for Glucosidic Linkage Formation

The formation of the β-glucosidic linkage in lotaustralin is a pivotal step in its total synthesis. A common and effective method involves the use of a fully acetylated glucopyranosyl fluoride as the glycosyl donor. nih.govacs.org The fluorine atom at the anomeric position serves as a good leaving group upon activation with a Lewis acid, such as boron trifluoride-diethyl etherate. The nucleophilic attack by the hydroxyl group of the cyanohydrin aglycone then forms the glycosidic bond.

To enhance the nucleophilicity of the cyanohydrin's hydroxyl group and to stabilize the cyanohydrin itself, it is often protected as its O-trimethylsilyl ether prior to the glycosylation reaction. nih.govacs.org This modification facilitates the reaction and helps to prevent decomposition of the sensitive cyanohydrin under the reaction conditions. The use of participating protecting groups on the glycosyl donor, such as the acetyl groups at the C-2 position of the glucose ring, can also influence the stereochemical outcome of the glycosylation, favoring the formation of the 1,2-trans-glycosidic linkage, which corresponds to the desired β-anomer in the case of glucose.

Synthesis of Isotopically Labeled Lotaustralin for Mechanistic Studies

The synthesis of isotopically labeled natural products is a powerful tool for elucidating biosynthetic pathways and studying metabolic processes. While specific details on the synthesis of isotopically labeled lotaustralin are not extensively documented in the reviewed literature, general strategies for the isotopic labeling of glycosides and related natural products can be applied.

For instance, the introduction of stable isotopes such as ¹³C or ¹⁵N can be achieved by utilizing labeled starting materials in the synthetic sequence. In the context of lotaustralin synthesis, this could involve:

Labeling the Aglycone: Using isotopically labeled precursors for the synthesis of the methyl ethyl ketone cyanohydrin aglycone.

Labeling the Glycosyl Donor: Employing glucose that has been enriched with stable isotopes in the preparation of the glycosyl donor.

These labeled compounds can then be used in tracer studies to follow the metabolic fate of lotaustralin in biological systems, providing valuable insights into its biosynthesis and degradation.

Challenges in the Enantioselective and Diastereoselective Synthesis of Lotaustralin

The enantioselective and diastereoselective synthesis of lotaustralin is fraught with several challenges that stem from the inherent reactivity and stereochemical complexity of the molecule.

A primary challenge lies in the stereocontrolled synthesis of the chiral cyanohydrin aglycone . While enzymatic methods can provide high enantioselectivity, chemical methods often require sophisticated asymmetric catalysts and carefully optimized reaction conditions to achieve comparable results. The inherent lability of cyanohydrins also presents a challenge, as they can be prone to decomposition or racemization under certain reaction conditions.

Another significant hurdle is the diastereoselective formation of the β-glucosidic linkage . The glycosylation of the tertiary hydroxyl group of the cyanohydrin aglycone can be sterically hindered, potentially leading to lower reaction yields. Furthermore, controlling the anomeric stereochemistry to exclusively form the β-isomer is often difficult, with many glycosylation methods yielding a mixture of α and β anomers. The separation of these diastereomers can be a tedious and inefficient process.

Finally, the compatibility of the various functional groups present in the starting materials and intermediates with the reaction conditions employed throughout the synthesis must be carefully considered. The nitrile group of the cyanohydrin and the protecting groups on the glucose moiety must remain intact during the glycosylation and deprotection steps to ensure the successful synthesis of the target molecule. Overcoming these challenges requires the development of novel and highly selective synthetic methodologies.

Structural Elucidation and Characterization of Lotaustralin Diastereomers

Advanced Spectroscopic Methodologies for the

The structural elucidation of natural products like lotaustralin (B1675156), a cyanogenic glucoside existing as a mixture of (R)- and (S)-diastereomers, relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. The primary tools for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While X-ray crystallography is the definitive method for determining absolute configuration, its application to lotaustralin has not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution, including the determination of relative stereochemistry. For lotaustralin, which possesses a chiral center at the C-2 position, NMR is indispensable for distinguishing the diastereomeric forms and assigning the signals of the aglycone and the glucose moiety. researchgate.net The analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (relative abundance), and spin-spin coupling patterns, which give information about adjacent protons. The ¹³C NMR spectrum shows the number of non-equivalent carbons and their chemical shifts, indicating the type of carbon (methyl, methylene (B1212753), methine, or quaternary).

Lotaustralin has been isolated as a mixture of two diastereomers from sources like Rhodiola rosea, and its structure was established using comprehensive NMR analysis. researchgate.net The reported ¹H and ¹³C NMR data, recorded in deuterated methanol (B129727) (CD₃OD), are presented in the table below. The data reflects the combined signals of the two diastereomeric forms.

Table 1. ¹H and ¹³C NMR Spectroscopic Data for Lotaustralin (mixture of diastereomers) in CD₃OD.

Position¹³C Chemical Shift (δC) [ppm]¹H Chemical Shift (δH) [ppm] (J in Hz)HMBC Correlations (¹H → ¹³C)
1 (CN)122.13--
277.80--
2a (CH₃)26.581.66 (3H, s)C-2, C-3
3 (CH₂)35.261.98 (2H, m)C-2, C-4
4 (CH₃)9.821.07 (3H, t, J=7.5)C-3
Glu-1'101.214.65 (1H, d, J=7.7)C-2
Glu-2'75.183.23 (1H, t, J=8.5)-
Glu-3'78.003.39 (1H, t, J=9.0)-
Glu-4'71.603.32 (1H, t, J=9.2)-
Glu-5'78.103.35 (1H, m)-
Glu-6'62.703.70 (1H, dd, J=12.0, 5.5) 3.88 (1H, dd, J=12.0, 2.0)-
Data sourced from Z. A. Yousef, et al. (2004), Phytochemistry. researchgate.net

The anomeric proton of the glucose unit at δH 4.65 ppm shows a large coupling constant (J = 7.7 Hz), which is characteristic of a β-glycosidic linkage. The signals for the aglycone moiety, including the C-2 methyl group (δH 1.66) and the ethyl group (δH 1.98 and 1.07), are clearly resolved.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov For lotaustralin, these techniques confirm the connectivity established by 1D NMR and provide definitive proof of the structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). researchgate.net For lotaustralin, COSY would show correlations within the glucose spin system (from H-1' to H-6') and within the ethyl group of the aglycone (between the H-3 methylene and H-4 methyl protons). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). researchgate.net This allows for the unambiguous assignment of carbon signals that have attached protons. For example, the anomeric proton signal at δH 4.65 would correlate to the anomeric carbon signal at δC 101.21. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for assembling the molecular skeleton by showing long-range correlations (typically ²J and ³J) between protons and carbons. nih.gov It connects molecular fragments that are not directly bonded. In lotaustralin, a critical HMBC correlation is observed from the anomeric proton (H-1') to the quaternary carbon C-2 of the aglycone, establishing the connection point of the glucose moiety. researchgate.net Further correlations, such as from the C-2a methyl protons to C-2 and C-3, confirm the structure of the aglycone. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. unina.it For lotaustralin, NOESY correlations can help confirm the β-configuration of the glycosidic bond by showing spatial proximity between the anomeric proton (H-1') and the H-3' and H-5' protons of the glucose ring. researchgate.net

Mass Spectrometry (MS) and Tandem MS for Diastereomer Distinction

Mass spectrometry is a vital analytical technique that provides information about a molecule's mass and elemental composition, as well as its structure through fragmentation analysis. unina.it High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of lotaustralin. researchgate.net

While MS alone cannot typically distinguish between diastereomers as they have the same mass, it is highly effective when coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC). researchgate.net UPLC-MS/MS allows for the chromatographic separation of the (R)- and (S)-lotaustralin diastereomers before they enter the mass spectrometer for detection and fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of lotaustralin is characteristic of its structure as a cyanogenic glucoside. In one study using Collision-Induced Dissociation (CID), the potassium adduct of lotaustralin ([M+K]⁺ at m/z 300.06) produced several key fragments: acs.org

A fragment at m/z 282 , corresponding to the loss of a water molecule.

A fragment at m/z 137 , representing the aglycone portion following the cleavage of the glycosidic bond (Y₀⁺ cleavage).

A fragment at m/z 218 , corresponding to the potassiated monosaccharide residue (C₁⁺ fragmentation).

This fragmentation pattern helps to confirm the identity of lotaustralin by verifying the mass of the aglycone and the sugar moiety. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu While specific IR spectra for purified lotaustralin are not widely published, the expected absorption bands can be predicted based on its molecular structure. pressbooks.pub

The key functional groups in lotaustralin and their expected characteristic IR absorption regions are:

Table 2. Predicted Infrared (IR) Absorption Bands for Lotaustralin Functional Groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl groups)Stretching3500 - 3200 (broad)
C-H (alkane)Stretching3000 - 2850
C≡N (nitrile)Stretching2260 - 2220 (medium to weak)
C-O (ether and alcohol)Stretching1260 - 1000 (strong)
Data based on general IR correlation charts. bellevuecollege.edupressbooks.pub

The broad O-H stretching band from the multiple hydroxyl groups on the glucose unit would be a dominant feature. The sharp, medium-intensity C≡N stretch would confirm the presence of the nitrile group, a defining feature of cyanogenic glycosides. The strong C-O stretching bands and the C-H alkane stretches would also be prominent. pressbooks.pub

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. u-szeged.huresearchgate.net The technique works by diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate a 3D map of the electron density, from which the precise positions of all atoms can be determined. science.gov

For a chiral molecule like lotaustralin, determining the absolute configuration (i.e., distinguishing between the R and S enantiomers at the C-2 stereocenter) is possible through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or the crystal. researchgate.net

However, based on a review of available scientific literature, the single-crystal X-ray structure of lotaustralin has not been reported. Obtaining high-quality crystals suitable for X-ray diffraction can be challenging for several reasons:

Lotaustralin is often isolated as a mixture of diastereomers, which can inhibit crystallization.

As a glycoside, its polarity and conformational flexibility may further complicate the formation of a well-ordered crystal lattice.

Should a crystal structure become available in the future, it would provide unequivocal proof of the molecule's absolute configuration and detailed information on its solid-state conformation.

Chromatographic Separation Techniques for Diastereomeric Mixtures

Chromatography is the cornerstone for the separation and analysis of lotaustralin and its diastereomers from complex biological matrices. Because diastereomers possess different physical and chemical properties, they can often be separated using standard, achiral chromatographic methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most powerful and widely used techniques for the analysis of cyanogenic glycosides, including lotaustralin. These methods, particularly when coupled with tandem mass spectrometry (MS/MS), offer high sensitivity, specificity, and the ability to quantify multiple analytes simultaneously.

Reversed-phase (RP) chromatography is the predominant mode used for separating lotaustralin. Standard C18 columns are highly effective for this purpose. nih.govnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water (often containing an acid like formic acid to improve peak shape) and an organic modifier, most commonly methanol or acetonitrile. nih.gov UHPLC systems, which use smaller particle-sized columns (typically <2 µm), provide higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC systems. researchgate.net

A study detailing the analysis of cyanogenic glycosides in cassava utilized an LC-MS system with an XTerra MS C18 column and a mobile phase gradient of methanol and 2% formic acid in water. nih.gov Another UHPLC-MS/MS method developed for quantifying cyanogenic glycosides in elderberry successfully separated various isomers by using ammonium (B1175870) formate (B1220265) as a mobile phase additive, which enhanced ionization and fragmentation for detection. nih.govmdpi.com These methods demonstrate the capability of modern liquid chromatography to resolve and quantify lotaustralin within a mixture of structurally similar compounds.

Chiral Stationary Phases for Diastereomer Resolution

While HPLC on standard achiral columns can separate diastereomers, the use of Chiral Stationary Phases (CSPs) is the primary method for resolving enantiomers—stereoisomers that are non-superimposable mirror images. nih.govchiralpedia.com However, understanding the principles of chiral chromatography is relevant in the broader context of stereoisomer separation.

The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chiralpedia.com For a successful separation, there must be a sufficient difference in the stability (free energy) of these complexes, which leads to different retention times. chiralpedia.com This is often explained by the "three-point interaction model," where one enantiomer can engage in three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric interactions) with the CSP, while its mirror image can only engage in two, resulting in weaker binding and earlier elution. chiralpedia.comeijppr.com

Common types of CSPs include:

Pirkle-type (Brush-type) phases: These are based on small chiral molecules covalently bonded to a silica (B1680970) support and are categorized as π-acceptors or π-donors. eijppr.com

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs due to their broad applicability for separating a diverse range of chiral compounds. eijppr.com

Cyclodextrin-based phases: These use cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior, allowing for separation based on inclusion complexation. eijppr.com

Protein-based phases: Utilize proteins like albumin or glycoprotein (B1211001) bonded to silica.

Macrocyclic antibiotic phases: These have complex structures with multiple stereocenters and functional groups, offering a wide range of interactions for chiral recognition. eijppr.com

It is crucial to note that for diastereomers like those of lotaustralin, which already have distinct physical properties, an expensive CSP is often unnecessary. Standard achiral columns, such as C18 or even silica gel in normal-phase HPLC, can effectively resolve them. nih.govresearchgate.netchromatographytoday.com The choice of column and mobile phase is critical and depends on the specific structural differences between the diastereomers. researchgate.net

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool known for its high resolution and sensitivity. researchgate.net However, its application to cyanogenic glycosides like lotaustralin is limited by their low volatility and thermal instability. Direct analysis by GC is not feasible, as the high temperatures required would cause the glycosides to decompose.

Therefore, a derivatization step is mandatory to convert the non-volatile glycosides into thermally stable and volatile derivatives prior to GC analysis. A common method involves acid hydrolysis to cleave the sugar moiety, followed by silylation of the resulting cyanohydrin. This process, however, can be complex and may introduce artifacts.

Research on the GC analysis of cyanogenic glycosides in flaxseed reported a method for linustatin (B1675552) and neolinustatin, which are structurally related to lotaustralin. researchgate.net This methodology highlights the critical need for robust extraction and derivatization protocols. The GC-MS system is considered a "gold standard" for identifying metabolites in gaseous form due to its reliability and the structural information provided by the mass spectrometer. researchgate.net Despite its potential, the multi-step sample preparation required for GC analysis makes LC-MS a more direct and commonly employed technique for lotaustralin.

Method Development and Validation for Diastereomer Quantification

Developing a reliable analytical method for quantifying lotaustralin diastereomers requires rigorous validation to ensure the results are accurate, precise, and reproducible. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

A typical validation process for an HPLC or UHPLC-MS/MS method involves assessing several key parameters:

Linearity and Range: Demonstrates that the instrument's response is proportional to the analyte concentration over a specific range. Calibration curves are generated, and the coefficient of determination (R²) should ideally be >0.99. mdpi.com

Accuracy: Measures the closeness of the experimental value to the true value. It is often assessed by spike-recovery experiments at different concentration levels, with acceptable recoveries typically falling within 80-120%. mdpi.com

Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). Results are expressed as the relative standard deviation (%RSD), which should generally be below 15%. mdpi.com

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com

Stability: Evaluates the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).

Matrix Effect: Assesses the influence of co-eluting matrix components on the ionization of the target analyte in mass spectrometry, which can cause ion suppression or enhancement. mdpi.com

The table below summarizes parameters from validated UHPLC-MS/MS methods for the quantification of cyanogenic glycosides, including lotaustralin.

Table 1: Summary of Validated UHPLC-MS/MS Methods for Cyanogenic Glycoside Analysis

Analyte(s) Including Lotaustralin Matrix Chromatographic Column Key Mobile Phase Components Detection Validation Notes Reference
Linamarin (B1675462), Lotaustralin, etc. Agri-food (Cassava, Linseed) C18 Aqueous Methanol Gradient ESI-QqQ-MS/MS (MRM) Validated for linearity, sensitivity, precision, accuracy, matrix effect, and stability. researchgate.net
Amygdalin, Prunasin, Linamarin, etc. Elderberry Fruit & Leaf Not specified Ammonium Formate ESI-UHPLC-MS/MS (MRM) Validated for linearity, LOD, LOQ, repeatability, accuracy, and matrix effect. Successfully separated (R)-prunasin and (S)-prunasin isomers. nih.govmdpi.com

Computational Chemistry Approaches to Conformational Analysis and Stereochemistry

While chromatographic and spectroscopic methods provide experimental data on structure and conformation, computational chemistry offers a powerful theoretical lens to understand the three-dimensional structure and behavior of molecules like lotaustralin diastereomers. nih.gov Techniques such as molecular mechanics and quantum mechanical calculations can predict the most stable conformations, analyze stereochemical relationships, and rationalize experimental observations. nih.govnih.gov

Conformational analysis of glycosides is complex due to the flexibility of the glycosidic bond and the sugar ring itself. For lotaustralin, this includes the orientation of the aglycone relative to the glucose ring and the puckering of the pyranose ring (e.g., chair, boat, or skew conformations). Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and energies of different conformers, allowing for the prediction of the lowest-energy (most stable) structures. nih.govfrontiersin.org

By calculating the energies of a large number of possible conformations (a conformational search), a Boltzmann distribution can be generated to show the relative populations of each conformer at a given temperature. nih.gov This information is invaluable for:

Predicting Stereochemistry: Comparing calculated properties, such as NMR chemical shifts, for different possible stereoisomers with experimental data can help assign the correct absolute configuration. nih.gov

Understanding Chromatographic Separation: The differences in the shape, polarity, and flexibility of diastereomers, as revealed by computational models, can help explain their differential retention behavior on a chromatographic column. researchgate.net For instance, a more rigid or a more polar conformer may interact differently with the stationary phase.

Interpreting Spectroscopic Data: Theoretical calculations can predict NMR spectra, which can then be compared with experimental spectra to validate a proposed structure or conformational assignment. nih.govfrontiersin.org

While specific computational studies focusing exclusively on lotaustralin diastereomers are not widely documented in the literature, the principles have been successfully applied to other complex glycosides and diastereomeric systems. nih.govfrontiersin.org For example, studies on cyclic peptide diastereomers have used molecular dynamics simulations to analyze conformational ensembles in different solvents, correlating molecular shape and surface area with observed properties like cell permeability. nih.gov Such approaches hold significant promise for a deeper understanding of the structure-property relationships of lotaustralin diastereomers.

Biological Activities and Molecular Mechanisms Non Clinical Focus

In vitro Mechanistic Studies

Lotaustralin (B1675156), a cyanogenic glucoside derived from the amino acid L-isoleucine, is a subject of significant biochemical research due to its role in plant defense mechanisms. dspacedirect.org Its biological activities are primarily understood through its enzymatic breakdown, which releases toxic hydrogen cyanide.

The primary molecular targets for lotaustralin are β-glucosidases, enzymes that catalyze its hydrolysis. nih.govresearchgate.net In plants like Lotus japonicus, specific β-glucosidases, identified as LjBGD2 and LjBGD4, have been isolated and shown to bind and hydrolyze lotaustralin. nih.gov Homology modeling of these enzymes suggests they possess nearly identical topologies and substrate-binding pockets tailored for hydroxynitrile glucosides. nih.gov

In the biosynthesis of lotaustralin, a key interaction occurs with the cytochrome P450 enzyme CYP71E7. This enzyme is responsible for converting the precursor, (Z)-2-methylbutanal oxime (isoleucine-derived oxime), into 2-hydroxy-2-methylbutyronitrile (methyl ethyl ketone cyanohydrin). nih.govnih.govresearchgate.net Studies using yeast microsomes expressing CYP71E7 have demonstrated direct substrate binding. The affinity of this interaction was quantified by substrate-binding spectra, which determined a spectral dissociation constant (Ks) of approximately 0.9 μM for 2-methylbutanal oxime, indicating a high binding affinity. nih.gov

The central mechanism of lotaustralin's bioactivity is its hydrolysis by β-glucosidases, a process known as cyanogenesis. researchgate.netresearchgate.net This reaction occurs when plant tissue is disrupted, bringing lotaustralin, typically stored in the vacuole, into contact with β-glucosidases like linamarase, which are located in the cell wall. researchgate.netwikipedia.org This enzymatic cleavage breaks the O-β-glucosidic bond, initiating the release of hydrogen cyanide. nih.govwikipedia.org

The hydrolysis of lotaustralin is characterized by a notable degree of substrate specificity and varying kinetics depending on the enzyme source.

Substrate Specificity: In vitro studies on β-glucosidases from Lotus japonicus leaves demonstrated a clear preference for certain substrates. These enzymes hydrolyzed lotaustralin at a moderate rate, which was significantly faster than the hydrolysis of the structurally related compound, linamarin (B1675462). nih.gov This indicates that the enzyme's active site has a higher affinity for the ethyl group of the lotaustralin aglycone compared to the methyl group of the linamarin aglycone. nih.gov

Enzyme Kinetics: The enzymes involved in the metabolism of lotaustralin and its precursors have been kinetically characterized. The cytochrome P450 enzyme CYP71E7, which is crucial for the biosynthesis of lotaustralin's aglycone, exhibits different turnover rates for various oxime substrates.

Table 1: Turnover Rates of CYP71E7 with Various Oxime Substrates
Substrate (Derived from)Turnover Rate (min-1)Reference
2-Methylpropanal oxime (Valine)~21 nih.gov
2-Methylbutanal oxime (Isoleucine)~17 nih.gov
p-Hydroxyphenyl acetaldoxime (B92144) (Tyrosine)~8 nih.gov
Phenylacetaldoxime (Phenylalanine)~1 nih.gov

The enzymatic hydrolysis of lotaustralin is a two-step process. nih.govwikipedia.org

Initial Hydrolysis: The β-glucosidase (e.g., linamarase) cleaves the glycosidic bond, releasing glucose and the aglycone, 2-hydroxy-2-methylbutyronitrile (also known as methyl ethyl ketone cyanohydrin). nih.govwikipedia.orgresearchgate.netresearchgate.net

Lotaustralin + H₂O → Glucose + 2-Hydroxy-2-methylbutyronitrile

Decomposition: The resulting cyanohydrin is unstable. It can decompose either spontaneously or enzymatically, catalyzed by a hydroxynitrile lyase, to yield 2-butanone (B6335102) and the toxic gas, hydrogen cyanide (HCN). nih.govnih.gov This decomposition is particularly rapid under neutral or alkaline conditions (pH > 5). internationaljournalcorner.com

2-Hydroxy-2-methylbutyronitrile ⇌ 2-Butanone + Hydrogen Cyanide

In vitro studies on non-mammalian systems have primarily focused on the biosynthesis and localization of lotaustralin within plant cells and its role in plant-insect interactions.

Plant Cell Systems: In flax (Linum usitatissimum) cultured in vitro, the synthesis of lotaustralin is tissue-specific and influenced by environmental conditions like light. researchgate.net The highest concentrations were found in light-regenerated shoots, suggesting that the biosynthetic machinery is highly active in these cells. researchgate.net In situ hybridization studies in cassava (Manihot esculenta) have shown that the transcripts for the biosynthetic enzyme CYP71E7 are specifically localized in the endodermis and cortex cells of leaves, indicating that lotaustralin synthesis is confined to these specific cell layers. nih.govresearchgate.net This spatial separation of lotaustralin from its hydrolyzing enzyme, linamarase, is a key cellular strategy to prevent autotoxicity. researchgate.net

Insect and Fungal Systems: While direct studies on the cellular effects of lotaustralin on insect cell lines are limited, research on insects that feed on cyanogenic plants, such as Zygaena filipendulae, shows they have evolved mechanisms to sequester and metabolize lotaustralin. researchgate.net Genetically engineered yeast (Yarrowia lipolytica), a non-mammalian eukaryotic system, has been developed to express glycosyl hydrolases that efficiently degrade cyanogenic glucosides. nih.gov In these engineered yeast cells, exposure to cyanogenic glycosides induced metabolic perturbations, including the downregulation of genes involved in lipid metabolism and the upregulation of ribosome biogenesis and pathways to mitigate the stress from the hydrolytic products. nih.gov The baculovirus-insect cell system, which utilizes cultured insect cells, is a prominent platform for producing recombinant proteins, and it has been noted that insect cells possess the machinery for protein processing, including glycosylation, which is a fundamental reaction in the synthesis of lotaustralin. nih.gov

The synthesis and breakdown of lotaustralin are integrated with primary metabolic pathways, particularly amino acid metabolism.

Biosynthesis: The biosynthetic pathway of lotaustralin begins with the amino acid L-isoleucine. dspacedirect.orgnih.gov A series of enzymatic reactions catalyzed by multifunctional cytochrome P450 enzymes (CYP79 and CYP71E7) converts isoleucine into the corresponding cyanohydrin. nih.govoup.com A UDP-glucosyltransferase (UGT) then glycosylates the cyanohydrin to form lotaustralin. nih.govresearchgate.net This pathway serves as a sink for nitrogen and carbon derived from amino acid metabolism. researchgate.net

Catabolism and Detoxification: Upon hydrolysis, the released hydrogen cyanide can potently inhibit metabolic enzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain. researchgate.net To prevent this toxicity, plant cells possess a detoxification pathway. The enzyme β-cyanoalanine synthase rapidly incorporates HCN into cysteine, forming β-cyanoalanine, which can then be converted to asparagine. dspacedirect.orgnih.gov This process not only detoxifies HCN but also recycles the nitrogen back into primary metabolism, linking the catabolism of lotaustralin back to amino acid synthesis. dspacedirect.org

Enzymatic Hydrolysis by β-Glucosidases (e.g., Linamarase)

In vivo Studies in Animal Models (Mechanistic and Toxicological Focus, Excluding Human Clinical Data)

In vivo research in animal models has been crucial for understanding the biological activities of lotaustralin, particularly its metabolic fate and toxicological impact. These studies, focusing on non-human subjects, reveal the mechanisms by which lotaustralin exerts its effects within a biological system.

Metabolism and Biotransformation Pathways in Animal Systems

The primary metabolic pathway for lotaustralin in animal systems involves its enzymatic hydrolysis. This biotransformation is a critical step that unlocks its toxic potential.

Upon ingestion by an animal, lotaustralin can be hydrolyzed by β-glucosidases. This enzymatic action cleaves the glucose molecule from the aglycone, methyl ethyl ketone cyanohydrin. wikipedia.org This cyanohydrin is unstable and rapidly decomposes, releasing the highly toxic compound hydrogen cyanide (HCN) and methyl ethyl ketone. wikipedia.orgoup.com The release of HCN, a potent inhibitor of cellular respiration, is the principal mechanism of lotaustralin's acute toxicity. researchgate.net

Some herbivorous insects that have co-evolved with cyanogenic plants have developed specific metabolic adaptations. For instance, larvae of the burnet moth, Zygaena filipendulae, can sequester lotaustralin and the related glucoside linamarin from their host plants. nih.gov These sequestered compounds are then used for the insects' own defense. The larvae have evolved mechanisms to avoid self-poisoning, including having a high gut pH and lacking β-glucosidases in their saliva, which prevents the premature breakdown of the ingested glucosides. nih.gov Isotope labeling studies have demonstrated that insects like Heliconius butterflies can also synthesize lotaustralin and linamarin de novo from the amino acids L-isoleucine and L-valine, respectively, indicating a complete metabolic pathway for these compounds exists within these insects. johnterahsmiley.com

Detoxification pathways for the cyanide released from lotaustralin have also been observed. In some organisms, cyanide can be metabolized by the enzyme rhodanese, which converts it to the less toxic thiocyanate. Another pathway involves the reaction of cyanide with cysteine or serine to form β-cyanoalanine, which is then hydrolyzed to asparagine or aspartic acid, effectively incorporating the cyanide nitrogen into primary metabolism. dspacedirect.org While extensively studied in plants, these detoxification mechanisms are also present in animal systems, including insects and mammals, as a defense against cyanide exposure.

Metabolic Process Enzymes/Conditions Involved Products Significance in Animal Models
Hydrolysis β-glucosidases (Linamarase)Glucose, Methyl ethyl ketone cyanohydrinReleases the unstable cyanohydrin precursor to HCN. wikipedia.orgdspacedirect.org
Decomposition SpontaneousHydrogen Cyanide (HCN), Methyl ethyl ketoneRelease of toxic HCN, the primary cause of acute toxicity. oup.com
Sequestration Specialized transport/storageIntact LotaustralinDefensive mechanism in adapted insects like Zygaena filipendulae. nih.gov
De Novo Synthesis Cytochrome P450s, GlucosyltransferasesLotaustralin, LinamarinObserved in insects (Heliconius), using amino acids as precursors. johnterahsmiley.com
Detoxification Rhodanese, β-cyanoalanine synthaseThiocyanate, Asparagine/Aspartic AcidConversion of toxic HCN into less harmful compounds. dspacedirect.org

Impact on Physiological Processes (e.g., plant-herbivore interactions, insect development)

Lotaustralin plays a significant role in mediating interactions between plants and herbivorous animals, primarily as a defensive compound. The effectiveness of this defense, however, varies depending on the herbivore's physiology and degree of specialization. nih.gov

In generalist herbivores, the presence of lotaustralin and the subsequent release of HCN act as a strong deterrent. nih.govresearchgate.net For example, studies with the generalist locust Schistocerca gregaria demonstrated a preference for lima bean plants with low cyanogenic potential. When forced to feed on high-cyanogenic leaves, the locusts exhibited symptoms of severe intoxication. researchgate.net This illustrates the classic defensive role of lotaustralin against non-adapted herbivores.

Conversely, specialist herbivores that have co-evolved with cyanogenic host plants can overcome this chemical defense. Some insects are not only immune to the toxic effects but may be attracted to cyanogenic plants. nih.govnih.gov The presence of cyanogenic glucosides like lotaustralin can positively influence the development of certain insects. For the common blue butterfly, consuming food plants containing these compounds has been shown to have beneficial effects on larval development. nih.gov

In insects that can both synthesize and sequester cyanogenic glucosides, such as Heliconius butterflies and Zygaena moths, the concentration and the ratio of lotaustralin to linamarin change throughout their life cycle. nih.govjohnterahsmiley.com For instance, all life stages of Heliconius are cyanogenic, with the highest concentrations found in the eggs, providing protection from predators. johnterahsmiley.com The ability to manage these compounds is integral to their development and survival, influencing morphogenesis and defense strategies at different life stages. nih.govresearchgate.net

Animal Model Interaction/Process Observed Effect of Lotaustralin
Schistocerca gregaria (Locust)Plant-Herbivore InteractionFeeding deterrence; consumption of cyanogenic plants leads to severe intoxication. researchgate.net
Common Blue ButterflyInsect DevelopmentPositive effects on larval development when present in food plants. nih.gov
Heliconius ButterfliesInsect Development & DefenseLotaustralin is present in all life stages, with the highest levels in eggs for defense. The compound is both sequestered and synthesized de novo. johnterahsmiley.com
Zygaena filipendulae (Burnet Moth)Plant-Herbivore InteractionLarvae sequester lotaustralin from host plants for their own defense against predators. nih.gov

Organismal Responses to Lotaustralin Exposure in Animal Models

Exposure to lotaustralin elicits distinct toxicological responses in animal models, which are primarily attributable to the release of hydrogen cyanide.

In non-adapted mammals, the effects are clearly toxic. In a study involving rats, the consumption of cassava juice containing cyanogenic glucosides (predominantly the related compound linamarin) resulted in significant neurotoxic effects. nih.gov The animals displayed locomotor alterations, including increased crossings in an open field test and behavioral deficiencies in a swim test, which are indicative of damage to the central nervous system structures involved in motor control. nih.gov Although this study focused on linamarin, the similar structure and identical toxic product (HCN) of lotaustralin suggest a comparable neurotoxic response. Furthermore, earlier studies showed that extracts from Heliconius butterflies, which contain both linamarin and lotaustralin, were lethal when injected into mice, demonstrating a potent systemic toxicity. johnterahsmiley.com

In insects, the response is highly dependent on adaptation. As mentioned, generalist herbivores like the locust Schistocerca gregaria suffer severe toxic effects. researchgate.net In contrast, adapted specialists like the larvae of the burnet moth Zygaena filipendulae can ingest and sequester lotaustralin without apparent harm, later using the stored compound for their own chemical defense. nih.gov This stark difference in organismal response highlights the evolutionary arms race between cyanogenic plants and the herbivores that consume them.

Animal Model Type of Response Specific Findings
Rat (Rattus norvegicus)NeurotoxicityConsumption of cyanogenic glucosides led to locomotor alterations and behavioral deficiencies, suggesting CNS damage. nih.gov
Mouse (Mus musculus)Acute Systemic ToxicityInjected extracts from Heliconius butterflies (containing lotaustralin) were lethal. johnterahsmiley.com
Locust (Schistocerca gregaria)Acute ToxicityShowed severe symptoms of intoxication after consuming cyanogenic plant material. researchgate.net
Burnet Moth (Zygaena filipendulae)Sequestration/ToleranceLarvae ingest and store lotaustralin without adverse effects, using it for defense. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Direct structure-activity relationship (SAR) studies focusing on the specific biological effects of lotaustralin compared to its analogs are limited in the literature. However, valuable insights can be inferred from comparative biosynthetic and metabolic studies involving its close structural relative, linamarin.

Lotaustralin and linamarin are the two most common cyanogenic glucosides found together in plants and insects. wikipedia.orgnih.gov Their structures are highly similar, differing only by an additional methyl group on the aglycone of lotaustralin (derived from L-isoleucine) compared to linamarin (derived from L-valine). nih.govnih.gov This minor structural difference is a key factor for the enzymes involved in their biosynthesis.

In plants like cassava and Lotus japonicus, the cytochrome P450 enzymes responsible for the initial steps of the biosynthetic pathway (e.g., CYP79D1/D2/D3/D4) exhibit different catalytic efficiencies for the amino acid precursors, valine and isoleucine. nih.govnih.govresearchgate.net For example, in L. japonicus, the enzymes show a higher efficiency with L-isoleucine, leading to lotaustralin being the major cyanogenic glucoside. researchgate.net Similarly, the downstream enzyme CYP71E7 in cassava, which converts the oxime intermediates, also shows different turnover rates for the precursors of lotaustralin and linamarin. researchgate.net

This differential biosynthesis suggests a subtle SAR where the enzymes can distinguish between the two closely related substrates. The resulting ratio of lotaustralin to linamarin can vary significantly between species and even throughout an organism's life cycle, which may have ecological significance. nih.gov For instance, in Heliconius butterflies, linamarin is typically the more abundant of the two, whereas in L. japonicus, lotaustralin dominates. johnterahsmiley.comresearchgate.net

From a toxicological standpoint, the primary "activity" of both compounds is the release of hydrogen cyanide, which is identical for both. The core functional group is the α-hydroxynitrile linked to a glucose molecule. The hydrolysis of the β-glycosidic bond is the critical activation step. The structural difference in the aglycone (methyl ethyl ketone for lotaustralin vs. acetone (B3395972) for linamarin) appears to have a more significant impact on the specificity of biosynthetic enzymes rather than on the ultimate toxic mechanism.

Compound Amino Acid Precursor Aglycone Key SAR Insight
Lotaustralin L-IsoleucineMethyl ethyl ketone cyanohydrinThe ethyl group influences substrate specificity for biosynthetic enzymes (e.g., CYP79s). nih.govresearchgate.net
Linamarin L-ValineAcetone cyanohydrinThe simpler methyl groups are recognized differently by the same enzymes, leading to varying production ratios. nih.govresearchgate.net

Analytical Methodologies for Lotaustralin and Its Diastereomers in Biological and Environmental Matrices

Extraction and Sample Preparation Techniques

The accurate quantification of lotaustralin (B1675156) from complex biological and environmental matrices is critically dependent on the efficiency of the extraction and sample preparation steps. These procedures are designed to isolate the target analyte from interfering substances, concentrate it to detectable levels, and ensure its stability prior to analysis. The choice of method is often dictated by the nature of the sample matrix and the concentration of the analyte.

Commonly employed techniques involve solvent extraction, followed by a cleanup step. For plant tissues and agri-foods, aqueous methanol (B129727) is a frequently used extraction solvent. nih.gov For instance, a method for analyzing various cyanogenic glycosides in food products utilized aqueous methanol for extraction, followed by a solid-phase extraction (SPE) cleanup step to remove interfering compounds. nih.gov Other solvent systems, such as 1% formic acid in a methanol/water mixture (25/75 v/v), have been specified for extracting cyanogenic glycosides from samples, using a rotary tumbler to ensure thorough extraction. researchgate.net For almonds and flaxseed, extraction conditions have been optimized using various solvent mixtures, including methanol/water and acetonitrile/water with acetic acid, sometimes at elevated temperatures to denature enzymes that could degrade the analytes. sepscience.com

Solid-phase extraction (SPE) is a widely adopted technique for sample cleanup due to its robustness. ut.ee It effectively removes matrix components that could interfere with the analysis, particularly with the ionization process in mass spectrometry. ut.ee However, care must be taken as SPE can also retain and concentrate interfering compounds with functional groups similar to the target analyte. ut.ee

Table 1: Summary of Extraction and Sample Preparation Techniques for Lotaustralin This table is interactive. Users can sort and filter the data.

Matrix Type Extraction Solvent/Method Cleanup Method Source(s)
Agri-food Aqueous Methanol Solid-Phase Extraction (SPE) nih.gov
Rhodiola species Aqueous or Hydroalcoholic Solvents Filtration researchgate.net
Almonds, Flaxseed Methanol/Water or Acetonitrile/Water with Acetic Acid Two-step extraction, Centrifugation sepscience.com
General Food/Feed 1% Formic Acid in Methanol/Water (25/75) Rotary Tumbler, Centrifugation, Dilution researchgate.net
Biological Matrices Liquid-Liquid Extraction (LLE) Not specified researchgate.netsciex.com

Quantitative Analysis of Lotaustralin Content

Following extraction, quantitative analysis is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry.

UPLC-MS/MS and LC-MS/MS for Trace Analysis

Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of lotaustralin and other cyanogenic glycosides. nih.govresearchgate.netnih.gov This methodology offers high resolution and speed, allowing for the simultaneous determination of multiple analytes in a single run. nih.gov The analysis is often performed using a C18 reversed-phase column with gradient elution. nih.govjackwestin.com

Mass spectrometric detection is typically achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. nih.govresearchgate.net Positive ESI mode is often preferred for its sensitivity. sepscience.comnih.gov In positive mode, cyanogenic glycosides like lotaustralin frequently form ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺ adducts, which are selected as the precursor ions for MS/MS analysis. sepscience.comnih.gov The subsequent fragmentation of these precursor ions into specific product ions is monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantification technique that minimizes background noise. nih.govnih.gov For example, a UPLC-MS/MS method for lotaustralin in Rhodiola species used negative-ion ESI and monitored the fragmentation of m/z 260→161. researchgate.net In contrast, a method for flaxseed analysis used positive-ion ESI, selecting the [M+NH₄]⁺ adduct as the precursor ion. sepscience.com

The composition of the mobile phase is critical for achieving good chromatographic separation and peak shape. jackwestin.com Mobile phases often consist of an aqueous component with an additive like formic acid or ammonium formate (B1220265) to control pH and improve ionization, and an organic component such as methanol or acetonitrile. jackwestin.com

Table 2: Examples of Instrumental Parameters for UPLC/LC-MS/MS Analysis of Lotaustralin This table is interactive. Users can sort and filter the data.

Instrument Column Ionization Mode Precursor/Product Ions (m/z) Matrix Source(s)
UHPLC-QqQ-MS/MS C18 ESI Positive Not specified for lotaustralin Agri-food nih.gov
UPLC-MS/MS Not specified ESI Negative 260→161 Rhodiola species researchgate.net
LC-MS/MS Not specified ESI Positive [M+NH₄]⁺ → various Almonds, Flaxseed sepscience.com
UHPLC-(+ESI)MS/MS Zorbax Eclipse Plus C18 ESI Positive Not specified Almonds jackwestin.com
LC-MS XTerra MS C18 Not specified 253 (for 2-butanone (B6335102) derivative) In vitro enzyme assay

Chromatographic Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

There are several approaches to determining these limits. A common method is based on the signal-to-noise ratio (S/N), where the LOD is often defined as the concentration that produces a signal three times the noise level (S/N = 3), and the LOQ corresponds to an S/N of 10. researchgate.net Another widely used approach involves using the parameters of the calibration curve, where the LOD and LOQ are calculated based on the standard deviation of the y-intercept and the slope of the regression line. sepscience.com For bioanalytical methods, regulatory guidance often defines the LOQ as the lowest standard on the calibration curve where the response is reproducible within a certain coefficient of variation (CV), typically ≤20%. researchgate.net

While specific LOD and LOQ values for lotaustralin are not always reported, validated LC-MS/MS methods for other cyanogenic glycosides and similar small molecules in complex matrices typically achieve LOQs in the low µg/kg or ng/mL range. For example, one study determining lotaustralin in Rhodiola species used a calibration curve ranging from 100 to 1000 ng/mL. researchgate.net Another validated method for different analytes in dried blood spots achieved a lower limit of quantification (LLOQ) of 1 ng/mL.

Table 3: Common Methodologies for Determining LOD and LOQ This table is interactive. Users can sort and filter the data.

Methodology Description Common Criteria Source(s)

Diastereomer-Specific Quantification Approaches

Lotaustralin possesses a chiral center at the C-2 position of the aglycone, meaning it can exist as two diastereomers: lotaustralin ((R)-epimer) and epilotaustralin (B13414190) ((S)-epimer). Distinguishing and quantifying these individual diastereomers is an analytical challenge because they often have identical masses and fragmentation patterns in MS/MS. Therefore, their separation must be achieved chromatographically.

Two primary strategies exist for the chiral separation of such compounds by HPLC. The first is an indirect method where the diastereomeric mixture is reacted with a chiral derivatizing agent to form new diastereomeric products that can be separated on a standard achiral column. The second, and more common, approach is a direct method that uses a chiral stationary phase (CSP).

CSPs are designed to interact differently with each enantiomer or epimer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral molecules, including diastereomers of various pharmaceutical compounds. Other types of CSPs are based on cyclodextrins, proteins, or crown ethers. While specific, validated methods for the baseline separation and individual quantification of lotaustralin and epilotaustralin are not prominently detailed in recent literature, the principles are well-established. A successful separation would rely on selecting an appropriate CSP and optimizing the mobile phase conditions to exploit the subtle stereochemical differences between the two diastereomers. nih.gov

Challenges in the Analysis of Labile Cyanohydrin Intermediates

A significant challenge in the analysis of cyanogenic glycoside metabolism is the inherent instability of the cyanohydrin intermediates. In the biosynthesis of lotaustralin, the precursor 2-methylbutanal oxime is converted into (R)-2-hydroxy-2-methylbutyronitrile (the cyanohydrin intermediate), which is then glucosylated to form lotaustralin. This cyanohydrin is chemically labile and readily dissociates, especially at neutral or alkaline pH, into a ketone (2-butanone) and hydrogen cyanide (HCN).

This instability makes the direct quantification of the cyanohydrin in biological samples extremely difficult. To overcome this, researchers have developed clever indirect analytical strategies. One such method involves intentionally inducing the dissociation of the cyanohydrin by making the reaction mixture alkaline. The volatile ketone produced (2-butanone) is then trapped, for example, in a center well containing an acidified solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH). The DNPH reacts with the ketone to form a stable 2,4-dinitrophenylhydrazone derivative. This stable derivative can then be easily extracted and quantified using standard LC-MS techniques. This approach bypasses the problem of analyzing the labile intermediate by measuring a stable, stoichiometric breakdown product.

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The biosynthesis of lotaustralin (B1675156) is known to proceed from L-isoleucine via a series of enzymatic steps catalyzed by cytochrome P450 enzymes (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT). nih.govresearchgate.net In plants like cassava (Manihot esculenta) and Lotus japonicus, the genes encoding these enzymes are often found to be co-localized in the genome, forming biosynthetic gene clusters. researchgate.net This clustering is thought to facilitate the efficient channeling of metabolic intermediates, some of which may be toxic or unstable. nih.govnih.gov

The pathway begins with the conversion of L-isoleucine to (Z)-2-methylbutanal oxime, a reaction catalyzed by a CYP79 enzyme (e.g., CYP79D1/D2 in cassava). nih.govresearchgate.net Subsequently, a CYP71 enzyme, such as CYP71E7 in cassava, metabolizes the oxime to the corresponding α-hydroxynitrile (cyanohydrin), 2-hydroxy-2-methylbutyronitrile. nih.govresearchgate.net The final step is the glucosylation of this cyanohydrin by a UGT, which stabilizes the molecule and forms lotaustralin. nih.gov

Despite this foundational knowledge, the complete regulatory networks governing this pathway are yet to be fully elucidated. While some transcription factor families (e.g., MYB, bHLH, WRKY) are known to regulate secondary metabolite production, their specific roles in controlling lotaustralin biosynthesis are largely inferred and require direct experimental validation. semanticscholar.org Future research should focus on identifying the specific transcription factors that bind to the promoter regions of the lotaustralin biosynthetic genes and how their expression is modulated by developmental cues and environmental stressors. researchgate.net Understanding these regulatory networks is crucial for any attempt to manipulate lotaustralin content in plants.

Chemoenzymatic Synthesis of Lotaustralin Diastereomers and Analogs

The chemical synthesis of cyanogenic glucosides and their analogs is a complex challenge due to the presence of multiple chiral centers and labile functional groups. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising route to produce specific lotaustralin diastereomers and novel analogs. rsanchezperez.com Such methods could be invaluable for producing standards for analytical studies and for exploring the structure-activity relationships of these compounds.

Currently, there is a notable gap in the literature regarding the specific chemoenzymatic synthesis of lotaustralin diastereomers. Future research in this area could involve using purified or heterologously expressed UGTs to glycosylate chemically synthesized cyanohydrin precursors. This would allow for the controlled production of both (R)- and (S)-lotaustralin. Furthermore, by providing the enzymes with synthetic cyanohydrin analogs, a diverse library of novel lotaustralin-like molecules could be generated for biological screening. nih.gov

Advanced Structural Characterization of Transient Species and Enzyme-Bound Intermediates

The intermediates in the lotaustralin biosynthetic pathway, such as N-hydroxyamino acids, N,N-dihydroxyamino acids, and oximes, are often transient and can be toxic to the cell. nih.gov Their instability makes them difficult to isolate and characterize using conventional methods. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools that could provide unprecedented insights into the structure and dynamics of these intermediates and the enzymes that bind them.

While the structures of the final products, linamarin (B1675462) and lotaustralin, are well-established, high-resolution crystal structures of the biosynthetic enzymes (CYP79s, CYP71s, and UGTs) with their bound substrates and intermediates are largely unavailable. Obtaining such structures would be a significant breakthrough, allowing for a detailed understanding of the catalytic mechanisms, substrate specificity, and the stereochemical control exerted by these enzymes. This knowledge is fundamental for rational enzyme engineering and the design of specific inhibitors.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Lotaustralin Research

The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on lotaustralin biosynthesis and its role within the broader metabolic network of the plant. Metabolomic studies on cyanogenic plants like cassava have already been employed to obtain a comprehensive profile of metabolites and understand the unintended effects of genetic modification. rsanchezperez.com

Future research should leverage these technologies more extensively. For instance, combining transcriptomics and proteomics can identify not only the core biosynthetic enzymes but also the transporters, regulatory proteins, and downstream metabolic pathways that are co-regulated with lotaustralin production. semanticscholar.org Metabolomic profiling can help discover novel derivatives of lotaustralin and track the metabolic fate of its nitrogen and carbon atoms during turnover, which is hypothesized to be an important nitrogen recycling mechanism for the plant. nih.govresearchgate.net

Omics TechnologyApplication in Lotaustralin ResearchPotential Insights
Genomics Sequencing genomes of lotaustralin-producing plants.Identification of biosynthetic gene clusters and regulatory elements.
Transcriptomics Analyzing gene expression under different conditions.Understanding the transcriptional regulation of the biosynthetic pathway.
Proteomics Studying the protein complement of cells/tissues.Quantifying the levels of biosynthetic enzymes and identifying interacting proteins.
Metabolomics Profiling the complete set of small-molecule metabolites.Quantifying lotaustralin and its derivatives; discovering novel related compounds.

Engineering Cyanogenic Glucoside Pathways in Model Organisms and Crops for Specific Applications

Metabolic engineering of cyanogenic glucoside pathways holds significant potential for crop improvement. ku.dk Much of the work to date has focused on reducing the cyanogenic potential of food crops like cassava to improve food safety. researchgate.net This has been achieved by down-regulating key biosynthetic genes, such as those encoding CYP79 enzymes, using techniques like RNA interference. researchgate.net

However, future applications could be more nuanced. For example, engineering cyanogenic glucoside production into non-cyanogenic crops could confer enhanced resistance to generalist herbivores. nih.govku.dk Conversely, manipulating the transport of lotaustralin to concentrate it in non-edible parts of the plant, such as the leaves and stems, while keeping the edible roots or seeds cyanogen-free, is another promising strategy. Research has also suggested a role for cyanogenic glucosides in abiotic stress tolerance, and engineering their biosynthesis could potentially lead to crops with enhanced resilience to drought or salinity. nih.gov Exploring these avenues in model organisms like Arabidopsis thaliana or Lotus japonicus before translation to major crops will be a key strategy. researchgate.netresearchgate.net

Q & A

Q. Why are apiose-containing derivatives of lotaustralin challenging to characterize, and how can these challenges be mitigated?

  • Methodology : Apiose moieties introduce structural complexity (e.g., multiple linkage isomers). Use enzymatic hydrolysis with apiosidases to confirm linkage positions. For unresolved isoforms, ion mobility spectrometry (IMS) coupled with LC-MS provides additional separation based on collisional cross-section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.